4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate
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Overview
Description
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is an organic compound characterized by the presence of methoxy groups and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-methoxy-3-methylbenzene followed by esterification with 4-methoxyphenol. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid to introduce the sulfonate group, followed by a condensation reaction with the phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate ester can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonate ester can engage in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxybenzenesulfonic acid
- 4-Methoxyphenylmethanol
Uniqueness
4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the combination of methoxy groups and a sulfonate ester, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-11-10-14(8-9-15(11)19-3)21(16,17)20-13-6-4-12(18-2)5-7-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCQZAFHQBKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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